molecular formula C11H10BrNO2 B2806755 Methyl 5-bromo-4-methyl-1H-indole-2-carboxylate CAS No. 1857296-39-9

Methyl 5-bromo-4-methyl-1H-indole-2-carboxylate

Cat. No. B2806755
M. Wt: 268.11
InChI Key: PARDMGFWAOBPHH-UHFFFAOYSA-N
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Description

“Methyl 5-bromo-4-methyl-1H-indole-2-carboxylate” is a chemical compound with the CAS Number: 1857296-39-9 . It has a molecular weight of 268.11 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H10BrNO2/c1-6-7-5-10(11(14)15-2)13-9(7)4-3-8(6)12/h3-5,13H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The compound should be stored in a refrigerator .

Scientific Research Applications

Chemical Synthesis and Reactions

Methyl 5-bromo-4-methyl-1H-indole-2-carboxylate and its derivatives have been extensively studied in chemical synthesis. The reaction of methyl indole-3-carboxylate with bromine in acetic acid, for instance, produces methyl 5,6-dibromoindole-3-carboxylate, which can further be used to synthesize various indole derivatives including natural and non-natural 5,6-dibromoindole compounds (Parsons et al., 2011). Similarly, the reaction of methyl 1-hydroxyindole-2-carboxylate with bromine leads to the formation of dibromo-derivatives, highlighting the compound's utility in electrophilic aromatic substitution reactions (Acheson et al., 1968).

Pharmaceutical Applications

Methyl 5-bromo-4-methyl-1H-indole-2-carboxylate derivatives are also significant in pharmaceutical research. For example, brominated tryptophan alkaloids derived from Thorectidae sponges, including 6-bromo-1H-indole-3-carboxylic acid methyl ester, have been found to inhibit the growth of Staphylococcus epidermidis, demonstrating potential antimicrobial properties (Segraves & Crews, 2005).

Catalysis and Material Science

In material science and catalysis, methyl 5-bromo-4-methyl-1H-indole-2-carboxylate derivatives play a role in the synthesis of complex molecules. An example is the palladium-catalyzed intramolecular annulation of alkynes, which is used to create various gamma-carboline derivatives, demonstrating the compound's relevance in advanced organic synthesis and catalysis (Zhang & Larock, 2003).

Spectroscopic Studies

Spectroscopic studies of methyl 5-bromo-4-methyl-1H-indole-2-carboxylate derivatives provide valuable insights into their structural and electronic properties. For instance, spectral analysis of methyl 5-methoxy-1H-indole-2-carboxylate, a related derivative, has been conducted to explore its electronic nature and reactivity, which is crucial in understanding the behavior of these compounds at a molecular level (Almutairi et al., 2017).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with this compound are H302, H315, H319, which indicate that it can be harmful if swallowed, cause skin irritation, and cause serious eye irritation respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

While specific future directions for this compound are not mentioned in the available resources, indole derivatives, in general, have attracted increasing attention in recent years due to their significant role in cell biology and their application as biologically active compounds for the treatment of various disorders . Therefore, it can be expected that research into the properties and potential applications of “Methyl 5-bromo-4-methyl-1H-indole-2-carboxylate” and similar compounds will continue.

properties

IUPAC Name

methyl 5-bromo-4-methyl-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2/c1-6-7-5-10(11(14)15-2)13-9(7)4-3-8(6)12/h3-5,13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PARDMGFWAOBPHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1C=C(N2)C(=O)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-bromo-4-methyl-1H-indole-2-carboxylate

Citations

For This Compound
2
Citations
D Borkin, S He, H Miao, K Kempinska, J Pollock… - Cancer cell, 2015 - cell.com
… on funnel to produce 10.0 g of methyl 5-bromo-4-methyl-1H-indole-2-carboxylate (44). H NMR … 10.0 g of methyl 5-bromo-4-methyl-1H-indole-2-carboxylate (38 mmol) was refluxed in …
Number of citations: 333 www.cell.com
D Borkin, J Pollock, K Kempinska… - Journal of medicinal …, 2016 - ACS Publications
Development of potent small molecule inhibitors of protein–protein interactions with optimized druglike properties represents a challenging task in lead optimization process. Here, we …
Number of citations: 70 pubs.acs.org

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